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Compound of Interest

Compound Name: 4-Pyridin-3-yl-benzoic acid

Cat. No.: B1301837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,

and physicochemical properties of 4-Pyridin-3-yl-benzoic acid. This document is intended to

serve as a foundational resource for researchers and professionals engaged in chemical

synthesis, materials science, and drug discovery.

Molecular Structure and Identification
4-Pyridin-3-yl-benzoic acid is a bi-aryl compound consisting of a benzoic acid moiety

substituted with a pyridine ring at the 4-position.

Molecular Structure:

Caption: 2D structure of 4-Pyridin-3-yl-benzoic acid.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 4-(pyridin-3-yl)benzoic acid[1]

CAS Number 4385-75-5[1]

Molecular Formula C₁₂H₉NO₂[1][2]

SMILES O=C(O)c1ccc(cc1)-c2cnccc2[1]

InChIKey GYUKEVKPDRXPAB-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property Value

Molecular Weight 199.21 g/mol [2][3]

Appearance Solid (form)[2]

Hydrogen Bond Donor Count 1[3]

Hydrogen Bond Acceptor Count 2[3]

Rotatable Bond Count 2[3]

Topological Polar Surface Area 50.2 Å²[1][2]

LogP 2.4468[3]

Synthesis
The synthesis of 4-Pyridin-3-yl-benzoic acid is most commonly achieved via a Suzuki-

Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon

bond between an aryl halide and an organoboron species.

Logical Workflow for Suzuki-Miyaura Coupling:
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Caption: General workflow for the synthesis of 4-Pyridin-3-yl-benzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
While a specific detailed protocol for 4-Pyridin-3-yl-benzoic acid is not readily available in the

searched literature, a general procedure based on established Suzuki-Miyaura reaction

methodologies is provided below. Researchers should optimize these conditions for their

specific setup.

Materials:

4-Bromobenzoic acid
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Pyridine-3-boronic acid

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium

phosphate (K₃PO₄))

An appropriate solvent system (e.g., dioxane/water, toluene/water, DMF)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), pyridine-3-boronic acid (1.1-1.5 eq),

and the chosen base (2.0-3.0 eq).

Add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (if required, in

appropriate molar ratio to the palladium catalyst).

De-gas the vessel by purging with an inert gas (Nitrogen or Argon) for 15-30 minutes.

Add the degassed solvent system to the reaction vessel.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an

inert atmosphere.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous work-up: Dilute the mixture with water and extract with an organic

solvent (e.g., ethyl acetate). The pH may need to be adjusted to ensure the product is in its

desired protonation state for extraction.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or

magnesium sulfate, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by a suitable method, such as recrystallization or column

chromatography, to yield pure 4-Pyridin-3-yl-benzoic acid.

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Pyridin-3-yl-benzoic acid are not available in

the searched literature. The following tables provide expected ranges and key features based

on the analysis of similar structures.

Table 3: Predicted ¹H NMR Spectral Data

Proton
Chemical Shift (δ,
ppm)

Multiplicity Notes

Carboxylic Acid (-

COOH)
12.0 - 13.0 Singlet (broad)

Highly deshielded,

exchangeable with

D₂O.

Benzoic Acid Protons 7.5 - 8.2 Doublet, Doublet

Aromatic protons,

exhibiting

characteristic ortho

and meta coupling.

Pyridine Protons 7.4 - 9.0 Multiplet

Aromatic protons of

the pyridine ring, with

chemical shifts

influenced by the

nitrogen atom.

Table 4: Predicted ¹³C NMR Spectral Data
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Carbon Chemical Shift (δ, ppm) Notes

Carboxylic Acid (-C=O) 165 - 175 Carbonyl carbon.

Benzoic Acid Carbons 125 - 145 Aromatic carbons.

Pyridine Carbons 120 - 155

Aromatic carbons, with those

adjacent to nitrogen being

more deshielded.

Table 5: Predicted FTIR Spectral Data

Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

O-H Stretch

(Carboxylic Acid)
2500 - 3300 Broad

Characteristic broad

absorption due to

hydrogen bonding.

C=O Stretch

(Carboxylic Acid)
1680 - 1710 Strong Carbonyl stretch.

C=C Stretch

(Aromatic)
1450 - 1600 Medium to Strong

Aromatic ring

vibrations.

C-N Stretch (Pyridine) 1000 - 1350 Medium Pyridine ring vibration.

Table 6: Predicted Mass Spectrometry Data

Ion m/z Notes

[M+H]⁺ 200.07 Protonated molecular ion.

[M-H]⁻ 198.06 Deprotonated molecular ion.

[M-COOH]⁺ 154.07
Loss of the carboxylic acid

group.

Biological Activity
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Currently, there is no publicly available information in the searched scientific literature regarding

the specific biological activities or signaling pathway involvement of 4-Pyridin-3-yl-benzoic
acid. Further research is required to elucidate any potential pharmacological effects of this

compound.

Safety Information
Hazard Statements:

Harmful if swallowed.[1][2]

Causes skin irritation.[1][2]

Causes serious eye irritation.[1][2]

May cause respiratory irritation.[1][2]

Precautionary Statements:

Wear protective gloves/protective clothing/eye protection/face protection.

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area and to use appropriate

personal protective equipment (PPE). For detailed safety information, refer to the Safety Data

Sheet (SDS) provided by the supplier.

Conclusion
This technical guide has summarized the currently available information on the molecular

structure, synthesis, and physicochemical properties of 4-Pyridin-3-yl-benzoic acid. While a

standard synthetic route via Suzuki-Miyaura coupling is proposed, specific experimental details

and comprehensive characterization data are yet to be published. A significant knowledge gap

exists concerning the biological activity of this compound, presenting an opportunity for future
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research in medicinal chemistry and drug discovery. Researchers are encouraged to use this

guide as a starting point and to conduct further experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-(Pyridin-3-yloxy)benzoic acid | C12H9NO3 | CID 22261667 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 4-Pyridin-3-yl-benzoic acid | C12H9NO2 | CID 1515244 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. chemscene.com [chemscene.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pyridin-3-yl-benzoic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301837#4-pyridin-3-yl-benzoic-acid-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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